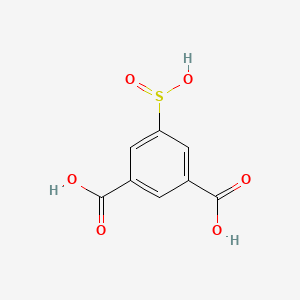![molecular formula C9H6ClFS B14253827 1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene CAS No. 349146-83-4](/img/structure/B14253827.png)
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a fluoropropadienyl sulfanyl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-iodobenzene with 1-fluoropropadiene in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The fluoropropadienyl group can be reduced to fluoropropyl derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as DMF and tetrahydrofuran (THF) for solubilizing reactants.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the fluoropropadienyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Molecular targets and pathways involved include enzymes and receptors that interact with the compound’s functional groups, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-fluorobenzene: This compound lacks the sulfanyl group and has different reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group instead of a fluoropropadienyl group results in different chemical properties and uses.
1-Butanone, 4-chloro-1-(4-fluorophenyl): This compound has a ketone functional group, leading to distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
349146-83-4 |
|---|---|
Molekularformel |
C9H6ClFS |
Molekulargewicht |
200.66 g/mol |
InChI |
InChI=1S/C9H6ClFS/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,1H2 |
InChI-Schlüssel |
BJCREDNFTJBTBR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C(F)SC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


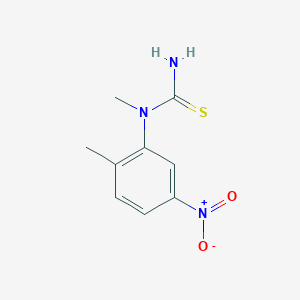
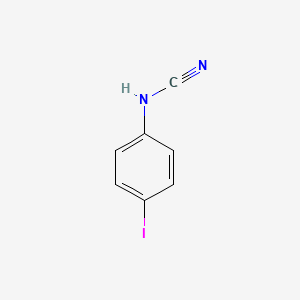
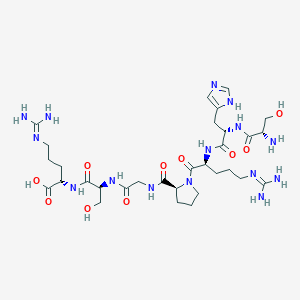
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
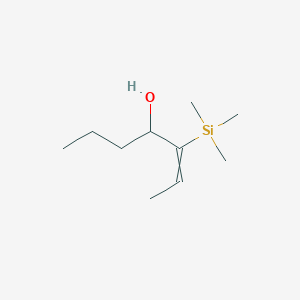
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
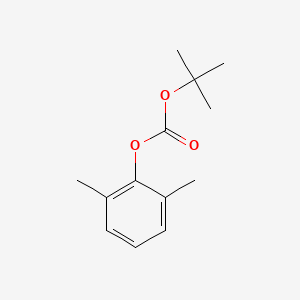
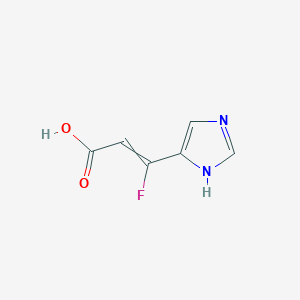
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
